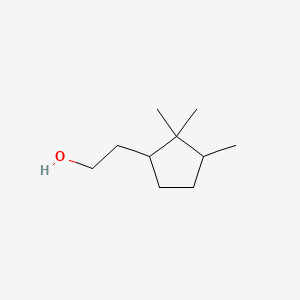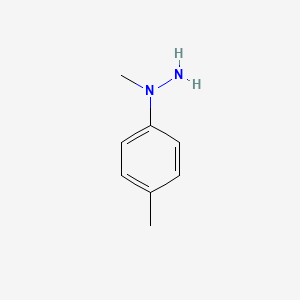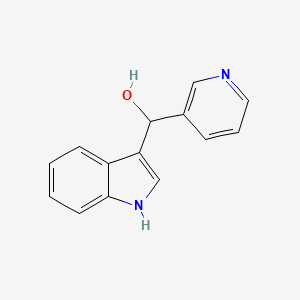
1H-Indole-3-methanol, alpha-3-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-methanol, alpha-3-pyridinyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, alpha-3-pyridinyl- can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring. Another method involves the Buchwald-Hartwig amination/C-H activation reaction, which is a one-pot sequential reaction that forms the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. These reactions combine multiple starting materials in a single step to produce complex molecules, reducing the need for intermediate purification and minimizing solvent and energy use .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-methanol, alpha-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carbaldehyde, indole-3-acetic acid, and other substituted indoles .
Scientific Research Applications
1H-Indole-3-methanol, alpha-3-pyridinyl- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: Indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanol, alpha-3-pyridinyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The compound’s effects are mediated through its ability to interact with proteins and nucleic acids, altering their function and activity .
Comparison with Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness: 1H-Indole-3-methanol, alpha-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
55042-52-9 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1H-indol-3-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,14,16-17H |
InChI Key |
IHNUSDFOZPAPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


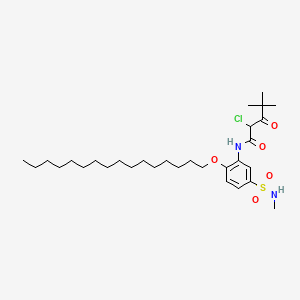
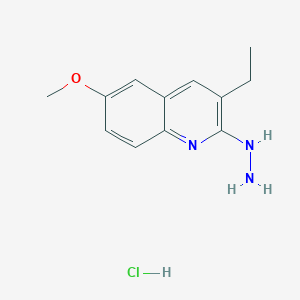





![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
